molecular formula C5H10O2S B1218336 4-(Methylsulfanyl)butanoic acid CAS No. 32391-97-2

4-(Methylsulfanyl)butanoic acid

Cat. No. B1218336
CAS RN: 32391-97-2
M. Wt: 134.2 g/mol
InChI Key: VDSUAILXEZKWIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid and its racemic version as potential antileukotrienic agents has been described, highlighting the use of specific heterogeneous copper catalysts and catalytic hydrogenation processes in the presence of a sulfanyl group (Jampílek et al., 2004). Another study on the synthesis of 4-(methylamino)butanoic Acid provides insights into optimized reaction conditions and characterization techniques (Peng, 2010).

Molecular Structure Analysis

Research involving molecular docking and vibrational, structural, electronic, and optical studies of butanoic acid derivatives has demonstrated the application of FT-IR and FT-Raman spectra, along with DFT calculations for structural investigations (Vanasundari et al., 2018). These studies offer a deep understanding of the molecule's stability, reactivity, and noncovalent interactions.

Chemical Reactions and Properties

The transformation of 2-chloro-4-(methylthio)butanoic acid into reactive intermediates like 1-methyl-2-thietaniumcarboxylic acid, through internal displacement, illustrates the compound's potential in generating electrophilic intermediates associated with mutagenicity (Jolivette et al., 1998).

Scientific Research Applications

Synthesis of Indolizidines

4-(Methylsulfanyl)butanoic acid has been used in the synthesis of indolizidines. A pivotal intermediate accessed via the remote dianion of 4-(phenylsulfonyl)butanoic acid, a related compound, was employed for novel syntheses of indolizidines with various alkyl substituents (Kiddle et al., 1995).

Studies on Mutagenic Compounds

Research has explored the mutagenic properties of 2-chloro-4-(methylthio)butanoic acid, a compound related to 4-(methylsulfanyl)butanoic acid. This acid, isolated from preserved fish, is a direct-acting mutagen and suspected gastric carcinogen. The study proposed a reactive intermediate formed from this acid that could be associated with its observed mutagenicity (Jolivette et al., 1998).

Vibrational and Structural Studies

Vibrational, structural, electronic, and optical studies of derivatives of 4-oxobutanoic acid, a structurally similar compound, have been conducted. These studies included spectroscopic analysis and theoretical calculations, providing insights into the stability, reactivity, and potential biological activities of butanoic acid derivatives (Vanasundari et al., 2018).

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy)butanoic acid, another structurally related compound, has been utilized in demonstrating the optical gating of synthetic ion channels. This involves the use of photolabile hydrophobic molecules in nanofluidic devices, leading to potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Pharmaceutical Applications

4,4-Bis(4-fluorophenyl)butanoic acid, structurally related to 4-(methylsulfanyl)butanoic acid, serves as an important pharmaceutical intermediate. Techniques like sulfonation have been applied to remove undesired isomers in its synthesis, indicating its significance in pharmaceutical manufacturing (Fan, 1990).

Antimicrobial Activity of Derivatives

Research on acylhydrazones derived from (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanoic acid hydrazide, a derivative of 4-(methylsulfanyl)butanoic acid, has shown promising antimicrobial activity. This highlights the potential of butanoic acid derivatives in developing new antimicrobial agents (Tatar et al., 2016).

Molecular Docking Studies

Molecular docking studies have been conducted on butanoic acid derivatives. This research provides insights into the binding energy of these compounds with proteins, emphasizing their potential in pharmacological applications (Vanasundari et al., 2017).

Corrosion Inhibitors in Coatings

4-Methyl-γ-oxo-benzene-butanoic acid complexes, related to 4-(methylsulfanyl)butanoic acid, have been developed as corrosion inhibitors for waterborne coatings. These complexes provide long-term corrosion protection, addressing the need for novel approaches in this field (Braig, 1998).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes . Dust formation should be avoided and breathing mist, gas, or vapors should be prevented . Personal protective equipment should be used and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Future Directions

“4-(Methylsulfanyl)butanoic acid” is a natural precursor in methionine biosynthesis . For decades, synthetic HMTBA has been used on an industrial scale as a supplement to animal feeds in order to boost methionine production, particularly in farmed poultry . This suggests that the compound could have potential applications in the field of animal nutrition.

properties

IUPAC Name

4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSUAILXEZKWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954166
Record name 4-(Methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfanyl)butanoic acid

CAS RN

32391-97-2
Record name Methylthiobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfanyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
AR Raza, MN Tahir, A Saddiqa, M Danish… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C 13 H 13 NO 4 S, the 1,3-dioxoisoindolin-2-yl unit is planar (rms deviation 0.0192 Å) and is oriented at a dihedral angle of 79.14 (18) to the carboxylate group. An …
Number of citations: 2 scripts.iucr.org
TP Mawhinney, Y Li, DL Chance, SP Kelley… - Acta Crystallographica …, 2020 - scripts.iucr.org
The title compound, a major animal feed supplement, abbreviated as HMTBA and alternatively called dl-methionine hydroxy analogue, C5H10O3S, (I), was isolated in pure anhydrous …
Number of citations: 1 scripts.iucr.org
SB Thakare, PV Tekade… - Orbital: The Electronic …, 2018 - periodicos.ufms.br
In this paper we account the interaction of the Carboxamide derivatives of amino acid viz 2-{[2-(cyclohexycarbamoyl) benzoyl] amino} propanoic acid (2CMPA), 2-Benzamido acetic acid …
Number of citations: 8 periodicos.ufms.br
F Odame, EC Hosten, R Betz, K Lobb… - Journal of Molecular …, 2015 - Elsevier
The reaction of benzoyl isothiocyanate with l-serine, l-proline, d-methionine and l-alanine gave 2-[(benzoylcarbamothioyl)amino]-3-hydroxypropanoic acid (I), 1-(benzoylcarbamothioyl)…
Number of citations: 15 www.sciencedirect.com
WA Al-Masoudi, MA Al-Diwan, JA Mojbal - faculty.uobasrah.edu.iq
Condensation 2-hydroxy-1-naphthaldehyde 1 with L-methionine 2 yielded E-((2)-(((2-hydroxynapthalene-1-yl) ethylene) amino)-4-(methylthio) butanoic acid 3 in a good yield. The …
Number of citations: 3 faculty.uobasrah.edu.iq
NS Fischer, M Steinhaus - Journal of Agricultural and Food …, 2019 - ACS Publications
On the basis of the following data from the literature, we hypothesized the presence of ethionine in durian pulp: (1) the major odorants in terms of quantity as well as odor potency in …
Number of citations: 15 pubs.acs.org
R Sebesta, D Seebach - Helvetica chimica acta, 2003 - Wiley Online Library
The preparation of three new N‐Fmoc‐protected (Fmoc=[(9H‐fluoren‐9‐yl)methoxy]carbonyl) β 2 ‐homoamino acids with proteinogenic side chains (from Ile, Tyr, and Met) is described, …
Number of citations: 2 onlinelibrary.wiley.com
S Ahn, SV Aradhya, RS Klausen, B Capozzi… - Physical Chemistry …, 2012 - pubs.rsc.org
We characterize electron transport across Au–molecule–Au junctions of heterogeneous carboxyl and methyl sulfide terminated saturated and conjugated molecules. Low-bias …
Number of citations: 56 pubs.rsc.org
N Aylward - iaras.org
Alkynes such as propyne nitrile and propynimine form weak charge-transfer, η2-alkynyl complexes, with surface catalysts such as Mg. porphin in which the alkynyl group is positively …
Number of citations: 0 www.iaras.org
HR Choi, YA Kang, HS Lee… - International Journal of …, 2016 - Wiley Online Library
Objective Bioactive peptides are commonly used in cosmeceutical purpose. This study was performed to search for an effective and short hypopigmenting peptide using normal human …
Number of citations: 15 onlinelibrary.wiley.com

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